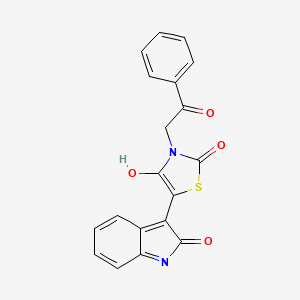

![molecular formula C21H16F3N5O2S B2383006 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(Trifluormethyl)phenyl)acetamid CAS No. 894061-01-9](/img/structure/B2383006.png)

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(Trifluormethyl)phenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

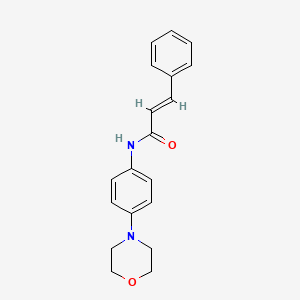

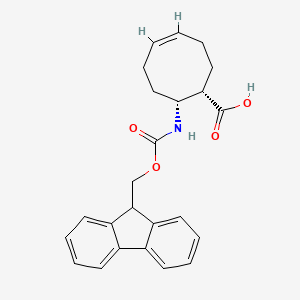

2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O2S and its molecular weight is 459.45. The purity is usually 95%.

BenchChem offers high-quality 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

Diese Verbindung zeigt vielversprechende Antikrebsaktivitäten. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter A549 (Lungenkrebs), Bewo (Chorionkarzinom) und MCF-7 (Brustkrebs). Die Verbindung zeigt eine effektive antiproliferative Aktivität gegen diese Zelllinien .

Inhibition der c-Met-Kinase

Molekular-Docking-Studien haben gezeigt, dass diese Verbindung mit der c-Met-Kinase interagiert, einer Rezeptortyrosinkinase, die an Zellwachstum, -überleben und -metastasierung beteiligt ist. Die Inhibition der c-Met-Signalübertragung ist eine potenzielle therapeutische Strategie für die Krebsbehandlung .

Fluoreszenz-Sonden

Aufgrund ihrer einzigartigen Struktur kann diese Verbindung als Fluoreszenzsonde dienen. Forscher haben ihre Verwendung in fluoreszenzb-basierten Assays und Bildgebungsstudien untersucht. Ihre Fluoreszenzeigenschaften machen sie wertvoll für die Visualisierung zellulärer Prozesse und Proteininteraktionen .

Strukturelle Einheiten in Polymeren

Die Thioacetamid- und Trifluormethylgruppen der Verbindung machen sie zu einem interessanten Baustein für die Polymerchemie. Die Einarbeitung in Polymerstrukturen kann die Materialeigenschaften verbessern, wie z. B. mechanische Festigkeit, thermische Stabilität und Löslichkeit .

Energetische Materialien

Obwohl nicht umfassend untersucht, haben Verbindungen mit ähnlichen fusionierten Triazol-Rückgraten Potenzial als energetische Materialien gezeigt. Weitere Untersuchungen der energetischen Eigenschaften dieser Verbindung könnten zu neuartigen Anwendungen in Treibstoffen oder Sprengstoffen führen .

Magen- und Gebärmutterhalskrebsbehandlung

Angesichts des dringenden Bedarfs an neuen Chemotherapeutika macht die hohe Antikrebsaktivität und metabolische Stabilität dieser Verbindung sie zu einem Kandidaten für die Behandlung von Magenkrebs und Gebärmutterhalskrebs .

Eigenschaften

IUPAC Name |

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O2S/c1-31-16-7-2-4-13(10-16)17-8-9-18-26-27-20(29(18)28-17)32-12-19(30)25-15-6-3-5-14(11-15)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRETXCFPAOMSCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

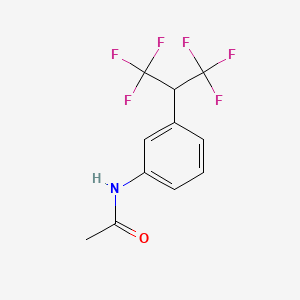

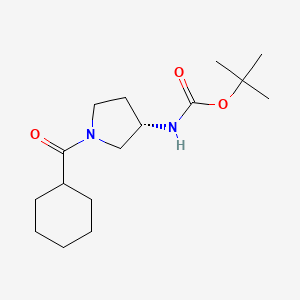

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)

![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2382933.png)

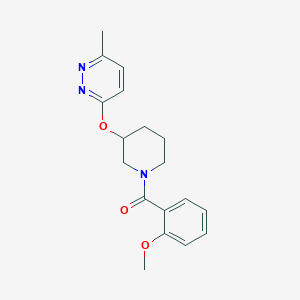

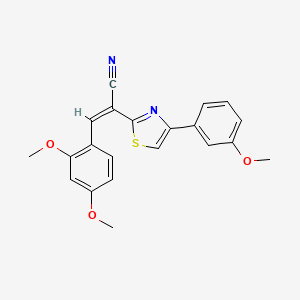

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)

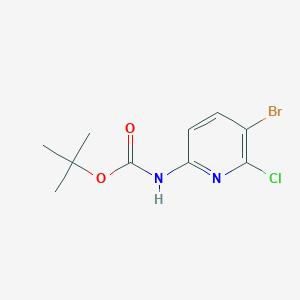

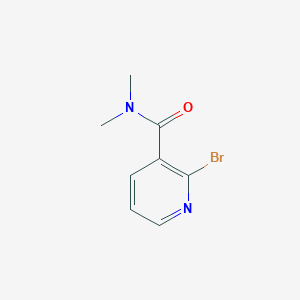

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)